(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester

Beschreibung

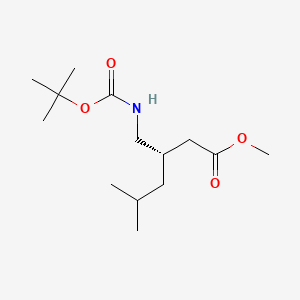

(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester (CAS: 1246816-46-5, molecular weight: 273.37 g/mol) is a chiral intermediate and impurity associated with the synthesis of pregabalin, a GABA analog used to treat neuropathic pain and epilepsy . Structurally, it features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a methyl ester on the carboxylic acid group. This compound is critical in chemoenzymatic routes for pregabalin production, where enzymatic stereoselective reduction or hydrolysis steps ensure high enantiomeric purity (>99% ee) .

Eigenschaften

IUPAC Name |

methyl (3S)-5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4/c1-10(2)7-11(8-12(16)18-6)9-15-13(17)19-14(3,4)5/h10-11H,7-9H2,1-6H3,(H,15,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQFUUDWGCXJPV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OC)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)OC)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747246 | |

| Record name | Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-46-5 | |

| Record name | Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Condensation and Alkylation Strategies

The synthesis of (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester typically begins with isovaleraldehyde and dialkyl malonates. For example, WO2009004643A2 outlines a process where isovaleraldehyde reacts with diethyl malonate under basic conditions to form 2-carboxyethyl-5-methylhex-2-enoic acid ethyl ester (P-01), a key intermediate. This step minimizes olefin isomerization (<2% of P-01-a, the 3-enoic isomer), ensuring regiochemical control. Subsequent Michael addition with another dialkyl malonate yields tetraethyl 2-isobutylpropane-1,1,3,3-tetracarboxylate (P-02), which undergoes hydrolysis to produce 3-isobutylglutaric acid (P-03).

Anhydride Formation and Amination

Treatment of P-03 with thionyl chloride generates 3-isobutylglutaric anhydride in situ, which reacts with ammonia to yield (±)-3-(carbamoylmethyl)-5-methylhexanoic acid (P-04). Enantiomeric resolution of P-04 using chiral auxiliaries like (R)-α-phenylethylamine produces the (S)-enantiomer, which is then protected with tert-butoxycarbonyl (Boc) and esterified to form the title compound.

Stereoselective Hydrogenation

US20150344919A1 describes a catalytic hydrogenation approach using [(R,R)-(Me-DuPHOS)Rh(COD)]BF₄ to enantioselectively reduce a cyano intermediate, achieving 99.8% enantiomeric excess (ee). This method avoids resolution steps, streamlining the synthesis.

Flow Chemistry and Process Intensification

Microreactor-Based Synthesis

A flow chemistry approach reported in ACS Organic Process Research & Development utilizes a microreactor system for the asymmetric Michael addition of diethylmalonate to nitroalkenes. Using Takemoto’s thiourea catalyst at 60°C and a 2-minute residence time, the team achieved 81% ee for the (S)-pregabalin intermediate. This method’s productivity reached 9000 mmol·h⁻¹·mmol⁻¹ catalyst, demonstrating superior efficiency over batch processes.

Continuous Hydrogenation

Integrated flow systems enable continuous hydrogenation of intermediates. For example, US20150344919A1 details a pressurized (10 kg/cm²) hydrogenation step using Raney nickel, yielding 67.32% of (S)-pregabalin with 94.33% chemical purity.

Purification and Impurity Control

Crystallization Techniques

Crystallization is pivotal for enantiopurity. WO2009004643A2 recrystallizes the (R)-(+)-α-phenylethylamine salt of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid from ethanol/water, reducing olefinic impurities to <0.1%.

Solvent Extraction

Liquid-liquid extraction with methyl tert-butyl ether (MTBE) removes hydrophilic byproducts. Acidification (pH <4) precipitates the free acid, which is neutralized to isolate (S)-pregabalin.

Analytical Characterization

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) confirms enantiomeric purity (>99.94%). Gas chromatography (GC) monitors residual solvents and olefin isomers.

Spectroscopic Data

-

NMR : ¹H NMR (400 MHz, CDCl₃): δ 4.65 (s, 1H, NHBoc), 3.65 (s, 3H, OCH₃), 2.35–2.20 (m, 2H, CH₂CO), 1.44 (s, 9H, C(CH₃)₃).

-

Mass Spectrometry : [M+H]⁺ = 274.4 (calc. 273.37 for C₁₄H₂₇NO₄).

Industrial-Scale Manufacturing

Cost-Effective Resolution

WO2009004643A2 ’s resolution process uses inexpensive (R)-α-phenylethylamine, achieving 55% yield with ≤0.1% impurities. This method is scalable to multi-ton batches.

Comparative Analysis of Methodologies

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| Reaction Time | 12–24 hours | 2 minutes |

| Enantiomeric Excess | 79% | 81% |

| Productivity | 500 mmol·h⁻¹ | 9000 mmol·h⁻¹ |

| Purity | 94.33% | 99.94% |

Analyse Chemischer Reaktionen

Types of Reactions:

Hydrolysis: The ester group in (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester can undergo hydrolysis in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Deprotection: Trifluoroacetic acid (TFA).

Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: Carboxylic acid and alcohol.

Deprotection: Free amine.

Substitution: Substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides, where the Boc group protects the amine functionality during coupling reactions.

Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Biology and Medicine:

Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Bioconjugation: It is employed in the modification of biomolecules for various biological applications.

Industry:

Material Science: The compound is used in the development of new materials with specific properties.

Catalysis: It is utilized in catalytic processes for the synthesis of fine chemicals.

Wirkmechanismus

The mechanism of action of (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing it from reacting under various conditions. Upon deprotection, the free amine can participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Enzymatic Activity and Stereoselectivity

- (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester: Synthesized via bioreduction of (E)-β-cyanoacrylate esters using Old Yellow Enzymes (OYE2, OYE3) or EBP1, achieving >99% conversion and ee . The Boc group enhances steric bulk, which improves enzyme-substrate compatibility compared to ethyl esters.

- Pregabalin Methyl Ester (unprotected) : Methyl esters generally exhibit higher enzymatic activity than ethyl analogs. For example, EBP1 showed 64% conversion for methyl (Z)-6a vs. 5% for ethyl (Z)-3a .

- Ethyl Esters (e.g., 2-Carbethoxy-3-cyano-5-methylhexanoic acid ethyl ester): Require engineered Thermomyces lanuginosus lipase (TLL) for hydrolysis, yielding 42% conversion and 98% ee . Lower reactivity due to steric hindrance.

Stability and Impurity Profiles

- Boc-Protected Esters : The tert-butoxycarbonyl group increases stability during synthesis but requires acidic deprotection in downstream steps. This contrasts with unprotected esters (e.g., isobutyl ester), which may form spontaneously during extraction .

- Degradation Tendencies : Methyl and ethyl esters are prone to hydrolysis under ambient conditions, necessitating rigorous monitoring. The Boc group mitigates unintended reactions, making it preferable in multi-step syntheses .

Research Findings and Implications

Industrial Applicability : The Boc-methyl ester’s scalability (>1 g yield, 83% isolated) highlights its utility in commercial pregabalin production, whereas ethyl esters are less efficient .

Quality Control: Impurities like isobutyl esters underscore the need for precise reaction control, as solvent choice (e.g., isobutanol) directly impacts side-product formation .

Biologische Aktivität

(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester is a derivative of pregabalin, a well-known compound used primarily for its analgesic and anticonvulsant properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Pregabalin and Its Derivatives

Pregabalin, the parent compound, is an analog of gamma-aminobutyric acid (GABA) and primarily functions by modulating calcium channels in the nervous system. It is recognized for its efficacy in treating neuropathic pain, epilepsy, and generalized anxiety disorder. The biological activity of pregabalin derivatives, such as this compound, is an area of active research due to their potential for enhanced therapeutic effects and reduced side effects.

Pregabalin exerts its pharmacological effects through the following mechanisms:

- Calcium Channel Modulation : It binds to the alpha-2-delta subunit of voltage-gated calcium channels, inhibiting neurotransmitter release and reducing neuronal excitability .

- Neuroprotective Effects : Recent studies have indicated that pregabalin may influence microglial activation in neuropathic pain models, shifting the microglial phenotype from pro-inflammatory (M1) to anti-inflammatory (M2) states .

Biological Activity Data

The biological activity of this compound can be summarized through various studies that demonstrate its pharmacological effects:

Case Study 1: Antiepileptic Activity

In a controlled study involving mice subjected to pentylenetetrazol (PTZ)-induced seizures, treatment with this compound resulted in a significant increase in survival rates and a marked reduction in seizure duration compared to untreated controls. The study highlighted the compound's potential as a more effective alternative to traditional treatments .

Case Study 2: Neuropathic Pain Management

A study assessing the impact of pregabalin on microglial cells in a rat model of neuropathic pain revealed that administration led to a significant reduction in neuronal damage and inflammation. The results indicated a shift from an M1 to an M2 microglial phenotype, suggesting that this compound could offer neuroprotective benefits alongside its analgesic properties .

Pharmacokinetics

Pregabalin is characterized by high oral bioavailability (approximately 90%) and rapid absorption. The pharmacokinetic profile suggests minimal hepatic metabolism, predominantly excreted unchanged in urine. This property is advantageous as it reduces the likelihood of drug-drug interactions commonly associated with other medications metabolized by cytochrome P450 enzymes .

Q & A

Q. What are the common synthetic routes for preparing (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester, and how are intermediates validated?

The compound is typically synthesized via esterification of pregabalin using thionyl chloride and methanol under cold conditions (dry ice/acetone bath). The carboxylic acid group is first methylated to deactivate it, followed by chiral derivatization with reagents like (S)-Trifluoroacetylprolyl chloride [(S)-TPC] to enable enantiomeric separation. Validation of intermediates involves GC/MS analysis, focusing on molecular ion peaks (e.g., m/z 216 for ester derivatives) and IR spectroscopy (e.g., ester C=O stretching at ~1727 cm⁻¹) .

Q. How is the compound characterized in terms of enantiomeric purity, and what analytical methods are recommended?

Enantiomeric purity is assessed using chiral GC/MS after derivatization. For example, derivatizing with (S)-TPC allows baseline separation of (S)- and (R)-enantiomers. Key parameters include column selection (e.g., chiral stationary phases) and temperature gradients optimized to resolve ester derivatives. Retention times and mass fragmentation patterns (e.g., m/z 141 for pregabalin methyl ester) are critical for identification .

Q. What factors influence the stability of this compound during storage and handling?

Stability is affected by hydrolysis of the ester and Boc (tert-butoxycarbonyl) groups. Hydrolysis can occur under humid or acidic conditions, leading to pregabalin and tert-butanol byproducts. Storage at 0–6°C in inert atmospheres (e.g., argon) and desiccated environments is recommended. Impurity monitoring via HPLC or LC-MS is advised to detect degradation products like pregabalin isobutyl ester .

Advanced Research Questions

Q. How can enantiomeric resolution challenges be addressed during GC/MS analysis of this compound?

Enantiomer separation requires chiral derivatizing agents (e.g., (S)-TPC) to form diastereomers with distinct retention times. Method optimization includes adjusting derivatization reaction time (≥30 minutes), column temperature (e.g., 150–250°C gradients), and carrier gas flow rates. Cross-validation with polarimetric analysis or chiral HPLC ensures accuracy .

Q. What enzymatic strategies exist for synthesizing pregabalin intermediates, and how do they compare to chemical methods?

Chemoenzymatic routes using enoate reductases (e.g., from Lycopersicon esculentum) can stereoselectively reduce α,β-unsaturated esters to yield (S)-configured intermediates. This method avoids racemization but requires optimization of enzyme activity (e.g., pH 7.0, NADPH cofactor recycling) and substrate specificity. Yields (~68%) are lower than chemical methods but offer higher enantiomeric excess (≥99%) .

Q. How can impurity profiling be systematically conducted for this compound, particularly ester-related degradation products?

Impurity profiling involves forced degradation studies (e.g., exposure to heat, light, or moisture) followed by LC-MS/MS or GC/MS analysis. Key impurities include pregabalin methyl ester, isobutyl ester, and tert-butanol adducts. Structural elucidation relies on spectral

Q. What methodologies validate the absence of racemization during Boc protection and esterification steps?

Racemization is monitored via chiral HPLC or polarimetry after each synthetic step. For Boc protection, mild bases (e.g., DMAP) and low temperatures (0–5°C) minimize epimerization. Post-esterification, the product is treated with chiral shift reagents (e.g., Eu(hfc)₃) to detect enantiomeric excess deviations ≥0.5% .

Q. How can solid-state characterization (e.g., polymorphism, crystallinity) impact formulation studies?

X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are used to identify polymorphic forms. For example, a melting point range of 59–63°C suggests a specific crystalline phase. Amorphous forms, detected via broad XRD peaks, may require stabilizers (e.g., PVP) to prevent recrystallization in drug formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.